molecular formula C7H18Cl2N2O B2578811 trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride CAS No. 1609399-97-4

trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride

Cat. No. B2578811
CAS RN: 1609399-97-4
M. Wt: 217.13
InChI Key: KPMFUOZROXMDCW-JFYKYWLVSA-N
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Description

“trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride” is a chemical compound with the CAS Number: 1609399-97-4 . It has a molecular weight of 217.14 and its IUPAC name is (3S,4S)-4-amino-1-isopropylpyrrolidin-3-ol dihydrochloride . The compound is typically stored at room temperature and is a solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H16N2O.2ClH/c1-5(2)9-3-6(8)7(10)4-9;;/h5-7,10H,3-4,8H2,1-2H3;2*1H/t6-,7-;;/m0…/s1 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 217.14 . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available data.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Osmium-Catalyzed Oxidative Cyclization : The osmium-catalyzed oxidative cyclization method employs amino alcohol initiators derived from 1,4-dienes for constructing pyrrolidines. This technique uses a novel reoxidant (4-nitropyridine N-oxide) and is effective in forming enantiopure cis- and trans-2,5-disubstituted pyrrolidines through the cyclization of enantiopure syn- and anti-amino alcohols (Donohoe, Lindsay-Scott, Parker, & Callens, 2010).

  • Study of Racemisation Reactions : Research on the aminolysis of chiral tetra-aminocyclotriphosphazene with pyrrolidine shows diastereoisomer formation indicative of a racemisation reaction. This study contributes to understanding the SN1 reaction mechanism in amino-substituted derivatives (Uslu, 2005).

  • Retro-Diels–Alder Fragmentation Study : Investigations into the electron impact mass spectra of trans-4-amino-, isopropylamino-, pyrrolidino-, and piperidino-2H-1-benzopyran-3-ols. This study focuses on the hydrogen transfer reactions and their dependence on the nature of the aromatic substituents and the amino group at C(4) (Evans & Gower, 1985).

  • Synthesis of 1,2,3-Triaminocyclohexane Derivatives : Research describing the reactions of trans- and cis-3-bromo-1,2-epoxycyclohexanes with pyrrolidine, leading to various amino alcohol derivatives. This study contributes to the synthesis of triamines with pyrrolidine and methylamine residues (Zhao, Freeman, Chidester, Vonvoigtlander, Mizsak, & Szmuszkovicz, 1993).

Biological and Pharmaceutical Applications

  • Investigation into Kainoid Amino Acids : A study on the stereochemistry of kainoid amino acids, which are crucial for their neuroexcitatory and excitotoxic activities. The research provides methods for determining the relative stereochemistry based on (1)H NMR chemical shifts (Hashimoto, Konno, & Shirahama, 1996).

  • Phosphorus-Nitrogen Compounds Synthesis : The synthesis of mono-, di-, and tri-spirocyclic phosphazenes using N/O-donor-type N-alkyl (or aryl)-o-hydroxybenzylamines and pyrrolidine. This study also includes investigations into the biological activities and DNA interactions of these compounds (Işıklan, Asmafiliz, Ozalp, Ilter, Kılıç, Çoşut, Yeşilot, KiliÇ, Oztürk, Hökelek, Bilir, Açık, & Akyüz, 2010).

Chemical Structure and Conformational Studies

  • Conformational Analysis of cis- and trans-4-tert-Butylprolines : This research focuses on the motional restrictions of the proline pyrrolidine ring and its role as a turn inducer in peptides and proteins. The study includes the synthesis and structural analysis of cis- and trans-4-tert-butylprolines and their impact on ring conformation (Koskinen, Helaja, Kumpulainen, Koivisto, Mansikkamäki, & Rissanen, 2005).

Synthesis of Novel Compounds

  • Synthesis of Antihypertensive Agents : The preparation of a series of novel 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols and their testing for antihypertensive activity. This research contributes to the development of new pharmacological agents (Evans, Fake, Hamilton, Poyser, & Showell, 1983).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

(3S,4S)-4-amino-1-propan-2-ylpyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-5(2)9-3-6(8)7(10)4-9;;/h5-7,10H,3-4,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMFUOZROXMDCW-JFYKYWLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C(C1)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C[C@@H]([C@H](C1)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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